2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate
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Description
2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0546705 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
Research has been conducted on the synthesis and labeling of compounds structurally related to 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate. For instance, a study describes the synthesis of N-[4-]2-(5-Chloro-2-methoxybenzamido)ethyl phenylsulfonyl N′-cyclohexylurea, labeled with tritium and carbon-14. The tritium label is located in the C-3 position of the 5-chloro-2-methoxybenzoyl portion, while the carbon-14 label is incorporated into the C-2 position of the 2-phenylethylamine moiety in the compound (Hsi, 1973).
Antimicrobial Activity
Compounds with structural similarities to this compound have been synthesized and evaluated for antimicrobial activity. For example, a series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety were synthesized and screened for their antibacterial and antifungal activities. Some compounds showed significant activity against tested strains (Kumar et al., 2013).
Molecular Docking Studies
Molecular docking studies have been conducted on tetrazole derivatives structurally related to this compound. These studies aim to understand the orientation and interaction of molecules within the active site of target enzymes, providing insights into potential biological activities (Al-Hourani et al., 2015).
Photochemical Transformations
Research has also explored the photochemical transformations of related compounds, investigating the orbital overlap preferences in excited-state intramolecular electron transfers. Such studies contribute to a deeper understanding of the photochemical behavior of these compounds (Cristol et al., 1987).
Properties
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-28-17-10-8-16(9-11-17)21(25)29-20-12-7-15(13-19(20)22)14-23-24-30(26,27)18-5-3-2-4-6-18/h2-14,24H,1H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLOGODVNQMJFF-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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